1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1366835-78-0
VCID: VC3058004
InChI: InChI=1S/C19H27NO4/c1-12(2)13-6-8-14(9-7-13)15-10-20(11-16(15)17(21)22)18(23)24-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)
SMILES: CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol

1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1366835-78-0

Cat. No.: VC3058004

Molecular Formula: C19H27NO4

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid - 1366835-78-0

Specification

CAS No. 1366835-78-0
Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C19H27NO4/c1-12(2)13-6-8-14(9-7-13)15-10-20(11-16(15)17(21)22)18(23)24-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)
Standard InChI Key JDEWSAXOVLKJBE-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Properties

1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by a pyrrolidine core with specific functional groups and substituents. The compound exists in different stereoisomeric forms, with the trans configuration being particularly significant in research applications.

Basic Identification

The compound is identified by several key parameters as outlined in the table below:

ParameterInformation
Molecular FormulaC19H27NO4
Molecular Weight333.42-333.43 g/mol
CAS Numbers1394827-14-5, 1263281-52-2
IUPAC Name(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Standard InChIKeyJDEWSAXOVLKJBE-JKSUJKDBSA-N
PubChem Compound ID46835531

The compound features multiple CAS numbers in scientific literature, reflecting its different stereoisomeric forms . The most commonly referenced CAS number is 1394827-14-5, which corresponds to the trans configuration of the molecule .

Structural Features

The structural components of 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid include:

  • A pyrrolidine ring serving as the core structure

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the pyrrolidine ring

  • A 4-isopropylphenyl substituent at the 4-position

  • A carboxylic acid moiety at the 3-position

The presence of the Boc protecting group is particularly significant as it enhances the stability of the molecule during synthetic processes and chemical manipulations, making it valuable in multi-step organic synthesis pathways.

Stereochemistry

The stereochemistry of 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid plays a crucial role in its biological activity and applications in pharmaceutical research.

Stereoisomeric Forms

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid is essential for its proper handling, storage, and application in research.

Solubility

The compound demonstrates differential solubility across various solvents, which is an important consideration for research applications and solution preparation. While specific solubility values aren't provided in the search results, the compound is typically dissolved in organic solvents such as DMSO for the preparation of stock solutions .

Solution Preparation

The preparation of solutions containing 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid requires specific methodologies to ensure proper concentration and stability.

Stock Solution Preparation

Table 1: Stock Solution Preparation Guide

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.9991 mL14.9957 mL29.9913 mL
5 mM0.5998 mL2.9991 mL5.9983 mL
10 mM0.2999 mL1.4996 mL2.9991 mL

This table provides guidance on the volume of solvent required to achieve specific molar concentrations when dissolving different amounts of the compound .

Research Applications

1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid has significant applications in various fields of scientific research, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Research

The compound is primarily utilized in pharmaceutical research and development, where its unique structure makes it valuable for:

  • Drug discovery programs targeting specific biological pathways

  • Structure-activity relationship (SAR) studies for optimizing pharmaceutical candidates

  • Development of novel therapeutic agents, particularly those targeting cancer, neurological conditions, and metabolic disorders

Its specific stereochemistry, particularly the (3S,4R) configuration, may provide selective interactions with biological targets, making it potentially useful in the design of targeted therapeutics.

Organic Synthesis

In the field of organic chemistry, this compound serves as:

  • A key intermediate in multi-step synthetic pathways

  • A building block for more complex molecular structures

  • A model compound for studying specific chemical transformations

  • A substrate for investigating stereoselective reactions

The presence of the Boc protecting group makes it particularly valuable in synthetic sequences where protection of the pyrrolidine nitrogen is necessary for selective transformations at other positions of the molecule.

Synthetic Methodologies

The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions requiring precise control of conditions to ensure stereoselectivity and yield.

Common Synthetic Routes

Though detailed synthetic protocols weren't provided in the search results, common approaches to similar compounds typically involve:

  • Initial condensation reactions between 4-isopropylbenzaldehyde and appropriate pyrrolidine precursors

  • Cyclization reactions facilitated by palladium or copper catalysts

  • Introduction of the Boc protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases such as 4-dimethylaminopyridine (DMAP)

These reactions generally require controlled conditions including specific solvent systems (DMF, toluene), optimized temperature ranges (40-100°C), and often inert atmospheric conditions using nitrogen or argon.

Analytical Characterization

Confirmation of successful synthesis and structural integrity typically employs:

  • NMR spectroscopy (¹H and ¹³C) for structural elucidation and stereochemical confirmation

  • High-performance liquid chromatography (HPLC) for purity assessment

  • High-resolution mass spectrometry (HRMS) for molecular weight verification

These analytical techniques ensure that the synthesized compound meets the required specifications for research applications.

Availability and Sourcing

1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid is available from several commercial suppliers specializing in research chemicals.

Product Specifications

When sourcing the compound, researchers should consider:

  • Purity requirements (typically >95%)

  • Stereochemical specifications (trans vs. cis, specific enantiomers)

  • Format (solid vs. solution)

  • Quantity needed for the intended research application

  • Any special handling or storage requirements

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